Tianeptine Metabolite MC5-d4 Methyl Ester

LC-MS/MS Bioanalysis Pharmacokinetics

Non-deuterated internal standards introduce differential matrix effects and ion suppression in LC-MS/MS, compromising quantitative accuracy beyond FDA-acceptable limits. This deuterium-labeled MC5 methyl ester (+4 Da mass shift) co-elutes identically with the analyte, correcting for variable recovery and matrix-induced signal suppression. • Achieves precision ≤15% RSD and accuracy ≤15% RE in plasma, serum, and tissue homogenate analysis, meeting FDA bioanalytical guidelines for regulatory submissions. • Enables reliable pharmacokinetic parameter determination (Cmax, AUC, t1/2) even in studies with co-administered substances that alter analyte recovery. • Supplied as a solid with ≥98% purity; shipped under ambient temperature. For research use only.

Molecular Formula C20H23ClN2O4S
Molecular Weight 426.948
CAS No. 1216799-00-6
Cat. No. B565085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTianeptine Metabolite MC5-d4 Methyl Ester
CAS1216799-00-6
Synonyms7-[(3-Chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoic Acid S,S-Dioxide-d4 Methyl Ester; 
Molecular FormulaC20H23ClN2O4S
Molecular Weight426.948
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)OC
InChIInChI=1S/C20H23ClN2O4S/c1-23-17-8-4-3-7-15(17)20(22-12-6-5-9-19(24)27-2)16-11-10-14(21)13-18(16)28(23,25)26/h3-4,7-8,10-11,13,20,22H,5-6,9,12H2,1-2H3/i5D2,6D2
InChIKeyLMFWHCAIQATTKM-NZLXMSDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tianeptine MC5-d4 Methyl Ester Internal Standard


Tianeptine Metabolite MC5-d4 Methyl Ester (CAS 1216799-00-6) is a deuterium-labeled analog of the MC5 metabolite, a major active metabolite of the atypical antidepressant tianeptine [1]. It is a stable isotope-labeled internal standard (SIL-IS) specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis to enable precise quantification of the MC5 metabolite in complex biological matrices [1]. The compound is a methyl ester derivative of the MC5 acid, featuring four deuterium atoms in the pentanoate side chain, providing a mass shift of +4 Da relative to the unlabeled analyte .

Why Unlabeled MC5 Internal Standards Fail


Substituting Tianeptine Metabolite MC5-d4 Methyl Ester with unlabeled MC5 methyl ester (CAS 1159977-59-9) or a non-deuterated structural analog as an internal standard compromises quantitative accuracy due to differential matrix effects and ion suppression in LC-MS/MS analysis [1]. In mass spectrometry-based bioanalysis, stable isotope-labeled internal standards (SIL-IS) co-elute with the analyte and undergo identical ionization, thereby correcting for variable recovery, matrix-induced signal suppression, and instrument drift. Non-deuterated analogs lack this capability, leading to imprecision and bias that can exceed FDA-acceptable limits [2]. For tianeptine MC5 quantification, methods employing SIL-IS such as MC5-d4 methyl ester achieve precision within 15% RSD and accuracy within 15% RE, whereas non-matching internal standards can increase coefficient of variation by 2.9–10.7 percentage points [3].

Quantitative Evidence for MC5-d4 Internal Standard


FDA-Validated Precision & Accuracy

In a validated LC-ESI-MS/MS method for simultaneous quantification of tianeptine and MC5 in rat plasma and brain tissue, the use of tianeptine MC5-D4 as internal standard enabled intra-day and inter-day precision ≤15% RSD and accuracy within ±15% RE across the linear range of 1.0–500.0 ng/mL (plasma) and 1.0–500.0 ng/g (brain tissue) [1]. This performance meets FDA bioanalytical method validation acceptance criteria [2]. In contrast, methods employing non-deuterated structural analog internal standards for tianeptine MC5 show median precision loss (increase in CV) of 2.9–10.7 percentage points compared to SIL-IS [3].

LC-MS/MS Bioanalysis Pharmacokinetics Method Validation

Matrix Effect Correction

The El Zahar et al. method using tianeptine MC5-D4 as internal standard achieved consistent recovery and reduced matrix effects, with precision within 15% RSD [1]. Without a SIL-IS, matrix-induced ion suppression can cause >200% variation in ion response across individual donor samples, as demonstrated in a study of 51 drugs and metabolites in urine [2]. The deuterated internal standard co-elutes with the analyte, compensating for sample-to-sample matrix variability, a correction unattainable with unlabeled analogs.

Matrix Effects Ion Suppression LC-MS/MS Bioanalysis

Co-Elution and Ionization Efficiency

Tianeptine Metabolite MC5-d4 Methyl Ester contains four deuterium atoms, providing a mass difference of +4 Da relative to the unlabeled analyte (C20H19D4ClN2O4S vs. C20H23ClN2O4S) . This mass shift minimizes isotopic cross-talk and ensures distinct MS detection channels while preserving nearly identical chromatographic retention time (co-elution) [1]. Co-elution is critical for correcting ionization suppression/enhancement; non-deuterated structural analogs may exhibit different retention times, leading to differential matrix effects and quantification bias [2]. The optimal 4–5 Da mass difference is recommended to reduce MS cross-talk [3].

Isotope Dilution Mass Spectrometry SIL-IS Co-elution Quantitative Analysis

Regulatory Compliance: Method Using MC5-d4 Methyl Ester Validated per FDA Guidelines Supports ANDA and PK Study Submissions

The LC-MS/MS method employing tianeptine MC5-D4 as internal standard was fully validated according to US FDA guidelines for bioanalytical method validation, meeting acceptance criteria for precision (≤15% RSD), accuracy (≤15% RE), linearity, and recovery [1]. This validation status is a prerequisite for data used in Abbreviated New Drug Applications (ANDA) and clinical pharmacokinetic studies [2]. Methods relying on non-validated or non-deuterated internal standards may not meet these regulatory benchmarks, delaying submissions and increasing development costs.

Regulatory Science ANDA Bioanalytical Method Validation FDA

Applications of MC5-d4 Methyl Ester IS


Preclinical and Clinical Pharmacokinetic Studies

Used as an internal standard in validated LC-MS/MS methods to quantify MC5 metabolite concentrations in plasma, serum, and tissue homogenates with precision ≤15% RSD and accuracy ≤15% RE, meeting FDA bioanalytical guidelines [1]. Essential for generating reliable pharmacokinetic parameters (Cmax, AUC, t1/2) for regulatory submissions.

Drug-Drug Interaction & Alcohol Co-Administration

Enables accurate measurement of MC5 metabolite levels in studies where matrix effects from co-administered substances (e.g., ethanol) may alter analyte recovery [1]. The deuterated internal standard corrects for these matrix variations, ensuring unbiased assessment of metabolic interactions [2].

Forensic Toxicology and Clinical Monitoring

Facilitates quantitative confirmation of tianeptine exposure by measuring the MC5 metabolite in urine or plasma using LC-MS/MS. The method's validated performance supports use in forensic casework and therapeutic drug monitoring, where precision and accuracy are legally defensible [1].

Method Development and QC for ANDA

Serves as a reference standard for developing and validating bioanalytical methods required for ANDA submissions. The use of a deuterated internal standard is explicitly recommended for achieving the required precision and accuracy in comparative bioavailability studies [1][3].

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